GD3 lactone II
CAS No.: 119912-76-4
Cat. No.: VC0218519
Molecular Formula: C7H15NO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119912-76-4 |
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Molecular Formula | C7H15NO |
Molecular Weight | 0 |
Introduction
Chemical Structure and Formation of GD3 Lactone II
Structural Characteristics
GD3 lactone II is a fully lactonized form of the disialoganglioside GD3. While GD3 contains two sialic acid residues with negatively charged carboxyl groups, GD3 lactone II has both of these carboxyl groups incorporated into ester linkages, creating a neutral molecule with a distinct three-dimensional conformation . This structural transformation significantly alters the spatial arrangement of the oligosaccharide chain, resulting in fused carbohydrate rings that require greater intermolecular spacing compared to both the parent GD3 and the intermediate GD3 lactone I .
Formation Pathway
The conversion of GD3 to GD3 lactone II follows a sequential reaction pathway. The process begins with the parent ganglioside GD3, which undergoes initial lactonization to form GD3 lactone I as an intermediate, and then further lactonization to yield GD3 lactone II as the final product . This reaction sequence can occur at room temperature and appears to be spontaneous under appropriate conditions, as observed in time course production studies .
Ester Linkage Positions
Physical and Chemical Properties of GD3 Lactone II
Monolayer Behavior and Molecular Area
GD3 lactone II exhibits distinct physical properties when studied in lipid monolayers. One of the most notable characteristics is its considerably larger molecular area compared to both GD3 and GD3 lactone I at all surface pressures . This increased molecular footprint results from the distorted conformation of the oligosaccharide chain due to the presence of fused carbohydrate rings, which necessitates greater intermolecular spacing.
Surface Forces and Stability
The intermolecular dispersion energy of GD3 lactone II is greatly diminished compared to both GD3 and GD3 lactone I, indicating weaker attractive forces between adjacent molecules . Despite this reduction in intermolecular attraction, GD3 lactone II demonstrates an increased collapse pressure compared to GD3 lactone I, which itself shows higher collapse pressure than the parent GD3 . These findings suggest that the structural modifications resulting from complete lactonization enhance the stability of the molecular assembly at the interface.
Electrical Properties
The surface potential per unit of molecular surface density and the resultant molecular dipole moment of GD3 lactone II are significantly higher than those of GD3 lactone I at comparable molecular areas . This increase is attributed to a positive polar head-group dipole moment contribution induced by the additional lactone ring in GD3 lactone II. Unlike the parent GD3 which possesses negative charges, GD3 lactone II behaves as a neutral species due to the elimination of both negative charges through lactonization .
Comparative Properties
Table 1 summarizes the key physical and chemical differences between GD3, GD3 lactone I, and GD3 lactone II.
Property | GD3 | GD3 Lactone I | GD3 Lactone II |
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Charge characteristics | Disialo (two negative charges) | Monosialo (one negative charge) | Neutral (no negative charges) |
Molecular area | Intermediate | Smallest | Largest |
Intermolecular dispersion energy | Lowest | Highest | Intermediate but diminished |
Collapse pressure | Lowest | Intermediate | Highest |
Surface potential per unit area | Lowest | Intermediate | Highest |
Resultant molecular dipole moment | Points away from interface | Similar to GD3 but stronger | Strongest, with positive head-group contribution |
Oligosaccharide chain orientation | Perpendicular to surface | Similar to GD3 | Distorted due to fused carbohydrate rings |
Biological and Immunological Significance
Antibody Recognition
The structural modifications in GD3 lactone II significantly impact its recognition by antibodies. Studies with monoclonal antibody R24, which binds to GD3 and weakly to GD3 lactone I, revealed that GD3 lactone II completely loses reactivity with this antibody . This loss of binding affinity is attributed to the elimination of negative charges and the conformational changes in the oligosaccharide moiety resulting from complete lactonization. These findings suggest that the monoclonal antibody R24 requires both sialic acid residues in their native configuration for high-affinity binding .
Immunogenicity
Analytical Methods for GD3 Lactone II Characterization
Isolation and Purification
GD3 lactone II can be isolated from GD3 lactone I and unreacted GD3 using DEAE-Sephadex column chromatography, taking advantage of the differences in charge characteristics between these molecules . While GD3 behaves as a disialoganglioside and GD3 lactone I as a monosialoganglioside, GD3 lactone II elutes as a neutral species, allowing effective separation.
Structural Analysis
The structural characterization of GD3 lactone II has been accomplished using various analytical techniques:
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Two-dimensional J-correlated proton NMR spectroscopy has been particularly valuable for identifying the positions of the inner ester linkages .
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Monolayer studies at the air-water interface have provided insights into the physical properties, including molecular area, surface potential, and intermolecular organization .
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Immunological assays with specific monoclonal antibodies have helped elucidate the conformational changes resulting from lactonization .
Chemical Synthesis Considerations
While the search results don't provide specific details on the chemical synthesis of GD3 lactone II, they do mention that lactones can form spontaneously at low pH . Additionally, in the synthesis of related gangliosides, lactonization has been observed as a side reaction during deprotection steps . For example, Zemlén deprotection (NaOMe, MeOH) of certain gangliosides produced lactones as byproducts, with the lactone forming between the CO2Me moiety of the non-reducing-end Neu5Ac moiety and neighboring hydroxyl groups .
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